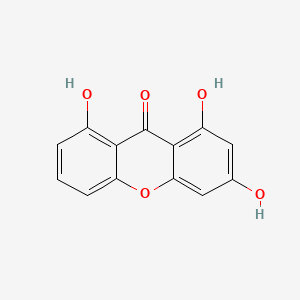
2,2,3,3-Tetramethylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethylbutanal is an organic compound with the molecular formula C8H16O. It is a highly branched aldehyde, known for its unique structure and properties. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbutanal typically involves the oxidation of 2,2,3,3-Tetramethylbutane. The process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of advanced catalysts and optimized reaction conditions is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3-Tetramethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various organometallic reagents and catalysts
Major Products Formed:
Oxidation: 2,2,3,3-Tetramethyl-butanoic acid
Reduction: 2,2,3,3-Tetramethyl-butanol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethylbutanal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to participate in nucleophilic addition reactions. This reactivity is crucial for its role in organic synthesis and its potential biological activity.
Comparación Con Compuestos Similares
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar structure but lacking the aldehyde group.
2,2,3,3-Tetramethyl-butanol: The reduced form of 2,2,3,3-Tetramethylbutanal.
2,2,3,3-Tetramethyl-butanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its highly branched structure and the presence of the reactive aldehyde group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylbutanal |
InChI |
InChI=1S/C8H16O/c1-7(2,3)8(4,5)6-9/h6H,1-5H3 |
Clave InChI |
OKSBWDKKULDLPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-chloro-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B8511347.png)

![3-(Benzyloxy)-5-{[(2S)-1-methoxybutan-2-yl]oxy}benzoic acid](/img/structure/B8511354.png)





![3-Methyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B8511396.png)




![2-[(12-Cyclohexyldodecyl)oxy]oxane](/img/structure/B8511436.png)
